蓖麻油甲酯

描述

Methyl ricinoleate is a clear, viscous fluid that is used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . It is also a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene . It is derived from natural raw materials and is completely biodegradable .

Synthesis Analysis

Methyl ricinoleate is commercially obtained by the transesterification from castor oil . It has been synthesized in various studies, including one where it was produced via the environmentally friendly synthesis and photopolymerization for biomedical applications . Another study reported its production through the hydrogenation process using a Cu/Ni bimetallic catalyst .

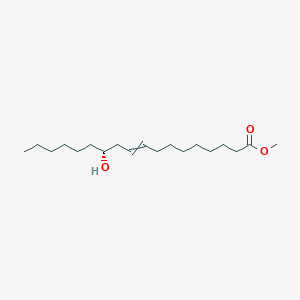

Molecular Structure Analysis

The molecular formula of Methyl ricinoleate is C19H36O3 . Its structure has been analyzed in various studies .

Chemical Reactions Analysis

Methyl ricinoleate has been studied in various chemical reactions. For instance, the kinetics of its enzymatic hydrolysis in the presence of Candida antarctica Lipase B was analyzed . Another study investigated the product distribution arising from its pyrolysis at 550 °C .

Physical And Chemical Properties Analysis

Methyl ricinoleate has a molecular weight of 312.5 g/mol . It has a density of 0.9236 g/mL at 22 °C and a melting point of -4.5 °C . Its solubility in water is 9.87×10^-2 mg/L .

科学研究应用

生物质热解

蓖麻油甲酯 (MR): 用于生物质热解,这是一种通过热分解将有机材料转化为更小分子的过程。 MR 在550°C下以不同的加热速率热解,产生有价值的化学物质,如十一碳烯酸甲酯 (UAME) 和庚醛 (HEP) . UAME 用于工程塑料,而 HEP 是香精和香料的前体。 键离解能 (BDE) 表明 MR 中的 C11-C12 键是最弱的,从而导致这些产物 .

可再生化学资源

MR 的热解产物,如 UAME,是化学工业的可再生资源。 UAME 的双功能特性使其适合生产尼龙 11,一种工程塑料 . 这种应用突出了 MR 在创造可持续材料中的作用。

制药应用

MR 在制药应用中得到认可,特别是作为分析过程(如质量控制测试和校准要求)中的二级标准 . 它的稳定性和纯度使其成为确保制药分析准确性的理想选择。

表面活性剂和润滑剂

MR 是一种透明的粘性液体,用作表面活性剂和润滑剂 . 它的性质使其能够降低液体的表面张力,使其在为各种产品创造乳液方面具有价值。 此外,它用作润滑剂,在机械系统中提供平稳运行。

切削液添加剂

MR 的应用扩展到切削液添加剂 . 在机械加工和金属加工中,切削液对于冷却和润滑切削工具和工件至关重要。 MR 增强了这些流体的性能,提高了刀具寿命和表面光洁度。

抗氧化性能

MR 表现出抗氧化活性,这对于清除自由基至关重要 . 这种特性在食品行业和保健品开发中很重要,因为抗氧化剂在保持产品质量和营养价值方面起着至关重要的作用。

安全和危害

Methyl ricinoleate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

未来方向

While specific future directions for Methyl ricinoleate are not mentioned in the sources, it continues to be a subject of research in various fields, including its use in the production of fine chemicals and polymer precursors , and in the production of biodiesel from Ricinus communis seed oil .

Relevant Papers

作用机制

Target of Action

Methyl ricinoleate is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . It is primarily used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It serves as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene . Therefore, its primary targets are these materials where it acts as a plasticizer.

Biochemical Pathways

It is known that it is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . The synthesis process involves several reaction stages, including the Twitchell and Colgate-Emery processes, alkaline catalysis, transesterification with methyl ricinoleic, and lipase-catalyzed hydrolysis .

Result of Action

The primary result of methyl ricinoleate’s action is the increased flexibility and workability of the materials it is added to. This is due to its function as a plasticizer, which reduces the forces of attraction between polymer chains in materials such as cellulosic resins, polyvinyl acetate, and polystyrene .

属性

IUPAC Name |

methyl (12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDWZQXVZSXAO-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

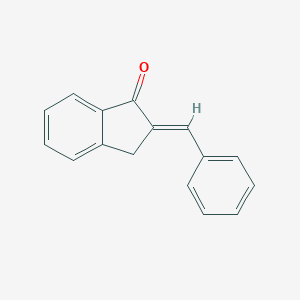

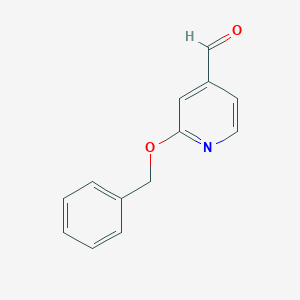

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

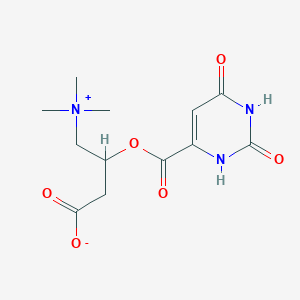

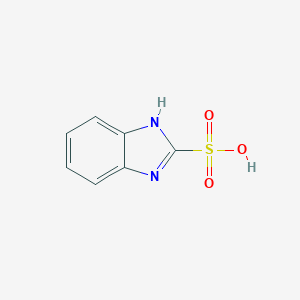

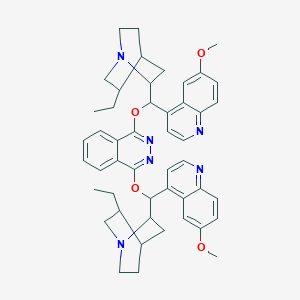

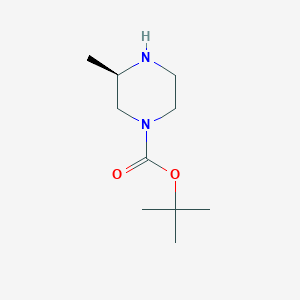

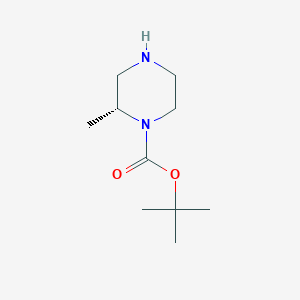

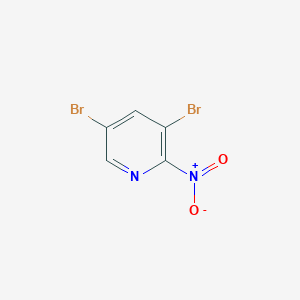

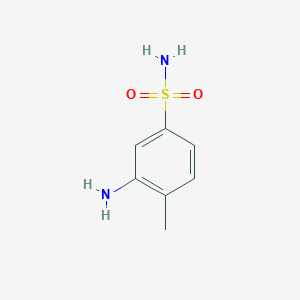

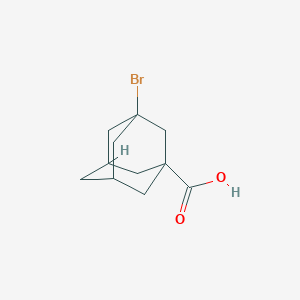

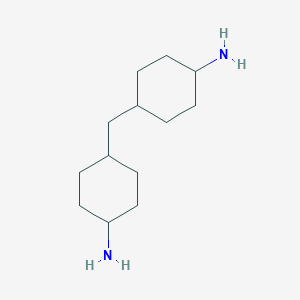

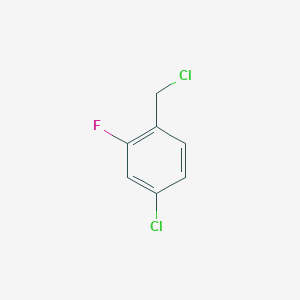

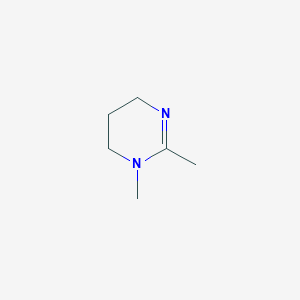

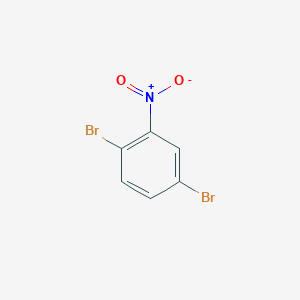

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl ricinoleate?

A1: Methyl ricinoleate has a molecular formula of C19H36O3 and a molecular weight of 312.49 g/mol. []

Q2: How can the structure of methyl ricinoleate be confirmed?

A2: Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to confirm the structure of methyl ricinoleate. [, , , , , , , ]

Q3: What is the solubility of methyl ricinoleate in common solvents?

A3: Methyl ricinoleate is miscible with diesel fuel and soluble in various organic solvents, including toluene, hexane, and diethyl ether. [, ]

Q4: What is the thermal stability of methyl ricinoleate?

A4: The thermal stability of methyl ricinoleate can vary depending on the specific application and conditions. Studies have shown that it can undergo pyrolysis at temperatures above 500°C, leading to the formation of various products like undecylenic acid methyl ester and heptanal. [, ]

Q5: How does the presence of a hydroxyl group in methyl ricinoleate influence its properties?

A5: The hydroxyl group in methyl ricinoleate makes it amenable to various chemical modifications like etherification, esterification, and amidation, allowing the synthesis of derivatives with tailored properties. [, , ]

Q6: Can methyl ricinoleate be used as a starting material for biodiesel production?

A6: Yes, methyl ricinoleate, often obtained from transesterification of castor oil, can be further converted into biodiesel through transesterification reactions using suitable catalysts. [, ]

Q7: What are some notable applications of methyl ricinoleate in the chemical industry?

A8: Methyl ricinoleate serves as a valuable platform chemical for synthesizing various compounds like polymers, surfactants, and biolubricants. Its unique structure, featuring a hydroxyl group and a double bond, allows for diverse chemical transformations. [, , , , ]

Q8: Have computational methods been used to study methyl ricinoleate?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to study the pyrolysis mechanism of methyl ricinoleate, providing insights into the bond dissociation energies and activation energies associated with the formation of different products. []

Q9: How does the position of the double bond in methyl ricinoleate impact its reactivity?

A10: The position of the double bond in methyl ricinoleate influences its reactivity in reactions like epoxidation and metathesis. [, ]

Q10: How does the presence of the hydroxyl group in methyl ricinoleate influence its reactivity?

A11: The hydroxyl group in methyl ricinoleate can participate in various reactions like esterification, etherification, and amidation, enabling the synthesis of a wide range of derivatives with diverse properties. [, , ]

Q11: How can the stability of methyl ricinoleate be improved?

A12: The stability of methyl ricinoleate can be enhanced by using antioxidants, storing it under inert atmospheres, and avoiding exposure to light and heat. []

Q12: What analytical methods are commonly used to quantify methyl ricinoleate?

A13: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely employed to quantify methyl ricinoleate in various matrices. [, ]

Q13: What factors can influence the dissolution rate of methyl ricinoleate?

A15: Factors like temperature, agitation speed, and the nature of the solvent or medium can influence the dissolution rate of methyl ricinoleate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。